Methyl 5-nitroisothiazole-3-carboxylate
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Overview
Description
Methyl 5-nitroisothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H4N2O4S It is characterized by the presence of a nitro group at the 5-position and a carboxylate ester group at the 3-position on the isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Methyl 5-nitroisothiazole-3-carboxylate involves the reaction of 5-nitroisothiazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the methyl ester.
Another method involves the use of potassium carbonate and methyl iodide in N,N-dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature overnight, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Reduction: The major product formed is Methyl 5-aminoisothiazole-3-carboxylate.
Substitution: Depending on the nucleophile used, various substituted isothiazole derivatives can be obtained.
Scientific Research Applications
Methyl 5-nitroisothiazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Methyl 5-nitroisothiazole-3-carboxylate depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aminoisothiazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 5-chloroisothiazole-3-carboxylate: Contains a chloro group instead of a nitro group.
Methyl 5-bromoisothiazole-3-carboxylate: Contains a bromo group instead of a nitro group.
Uniqueness
Methyl 5-nitroisothiazole-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity
Properties
IUPAC Name |
methyl 5-nitro-1,2-thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4S/c1-11-5(8)3-2-4(7(9)10)12-6-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTYPWFGSWSHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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